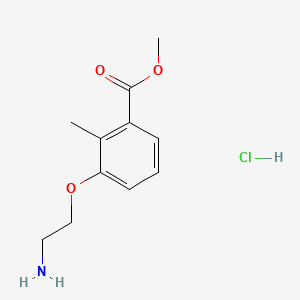

Methyl 3-(2-aminoethoxy)-2-methylbenzoate hydrochloride

Description

Methyl 3-(2-aminoethoxy)-2-methylbenzoate hydrochloride (CAS: 405298-13-7) is a benzoate ester derivative featuring a 2-methyl substituent on the aromatic ring and a 2-aminoethoxy group at the meta position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

Molecular Formula |

C11H16ClNO3 |

|---|---|

Molecular Weight |

245.70 g/mol |

IUPAC Name |

methyl 3-(2-aminoethoxy)-2-methylbenzoate;hydrochloride |

InChI |

InChI=1S/C11H15NO3.ClH/c1-8-9(11(13)14-2)4-3-5-10(8)15-7-6-12;/h3-5H,6-7,12H2,1-2H3;1H |

InChI Key |

OQFINVFVYYMBAU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1OCCN)C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of Methyl 3-hydroxy-2-methylbenzoate

Methyl 3-hydroxy-2-methylbenzoate is commonly synthesized by esterification of 3-hydroxy-2-methylbenzoic acid with methanol under acidic conditions. A typical method involves refluxing the acid in methanol with a strong acid catalyst such as sulfuric acid or hydrochloric acid to yield the methyl ester.

Table 1: Typical Esterification Conditions

| Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|

| 3-Hydroxy-2-methylbenzoic acid, Methanol, HCl catalyst | Reflux, 12-24 h | 85-95 | Acid-catalyzed esterification |

Nucleophilic Substitution to Introduce 2-Aminoethoxy Group

The key step involves nucleophilic substitution of the hydroxy group at the 3-position of the methyl ester with 2-aminoethyl chloride or 2-aminoethanol derivatives. This reaction is generally carried out under basic or neutral conditions to facilitate the displacement of the hydroxy group by the aminoethoxy moiety.

- The reaction proceeds via an SN2 mechanism where the nucleophile (2-aminoethyl chloride) attacks the aromatic ring bearing the leaving group (hydroxy or activated leaving group).

- The reaction is typically monitored by thin-layer chromatography (TLC) using silica gel plates with ethyl acetate/hexane (1:1) as the mobile phase.

- Purification is achieved by recrystallization (ethanol/water mixtures) or column chromatography.

Table 2: Nucleophilic Substitution Reaction Parameters

| Reagents | Solvent | Temperature | Time | Yield (%) | Purification Method |

|---|---|---|---|---|---|

| Methyl 3-hydroxy-2-methylbenzoate, 2-aminoethyl chloride | Ethanol or DMF | 50-80 °C | 6-12 h | 70-85 | Recrystallization, HPLC |

Formation of Hydrochloride Salt

The free base of Methyl 3-(2-aminoethoxy)-2-methylbenzoate is converted into its hydrochloride salt by treatment with hydrochloric acid gas or aqueous HCl solution. This step enhances the compound’s aqueous solubility and stability, which is crucial for biological assays and pharmaceutical applications.

Industrial and Advanced Synthetic Techniques

Continuous Flow Synthesis

Industrial production may employ continuous flow reactors to improve reaction efficiency and scalability. This approach allows precise control of reaction parameters such as temperature and residence time, leading to higher yields and purities.

Advanced Purification Methods

High-performance liquid chromatography (HPLC) using Chromolith® silica columns with isocratic elution (0.1% trifluoroacetic acid in acetonitrile/water) is used to confirm compound purity, typically achieving ≥98% purity.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR and ¹³C NMR in DMSO-d₆ solvent are used to confirm the structure.

- Aromatic protons resonate between δ 6.8–7.4 ppm.

- Methyl ester protons appear around δ 3.8 ppm.

- Aminoethoxy chain protons are observed between δ 2.7–3.5 ppm.

- Absence of residual solvents such as ethanol is verified.

Mass Spectrometry (MS)

- Electrospray ionization mass spectrometry (ESI-MS) in positive mode detects the protonated molecular ion [M+H]⁺ at m/z 244.1 for the free base.

- Chloride isotopic patterns confirm the presence of the hydrochloride salt.

Solubility and Formulation

- The hydrochloride salt form exhibits improved solubility (>50 mg/mL in phosphate-buffered saline at pH 4–6).

- For neutral pH applications, co-solvents like dimethyl sulfoxide (DMSO) at ≤1% v/v or cyclodextrin-based formulations are recommended to enhance solubility.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Key Parameters | Yield (%) | Notes |

|---|---|---|---|---|

| Esterification | 3-Hydroxy-2-methylbenzoic acid, MeOH, HCl | Reflux 12-24 h | 85-95 | Acid-catalyzed methyl ester formation |

| Nucleophilic substitution | Methyl 3-hydroxy-2-methylbenzoate, 2-aminoethyl chloride, ethanol/DMF | 50-80 °C, 6-12 h | 70-85 | SN2 reaction, monitored by TLC |

| Hydrochloride salt formation | HCl gas or aqueous HCl | Room temp, stirring 1-2 h | Quantitative | Enhances solubility and stability |

| Purification | Recrystallization or column chromatography | Ethanol/water or silica gel | — | Purity ≥98% confirmed by HPLC |

Research Discoveries and Notes

- The use of 2-aminoethyl chloride as a nucleophile is preferred due to its reactivity and ease of handling compared to 2-aminoethanol.

- Continuous flow synthesis techniques have been demonstrated to increase throughput and reproducibility in industrial settings.

- The hydrochloride salt form significantly improves aqueous solubility, which is critical for biological testing and pharmaceutical formulation.

- Analytical techniques such as NMR and ESI-MS are essential for confirming the structural integrity and purity of the final product.

- Alternative synthetic routes involving protection/deprotection strategies for hydroxy groups and catalytic hydrogenation for amine introduction have been explored but are less common for this compound.

This detailed overview of the preparation methods for Methyl 3-(2-aminoethoxy)-2-methylbenzoate hydrochloride integrates synthetic protocols, reaction conditions, purification strategies, and analytical characterization to provide a professional and authoritative resource for researchers and industrial chemists.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-aminoethoxy)-2-methylbenzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-(2-aminoethoxy)-2-methylbenzoate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-aminoethoxy)-2-methylbenzoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with cellular pathways, influencing biological processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents on the benzyl ring significantly impact physicochemical properties. For example:

- Methyl 2-methylbenzoate (M2MB) and Methyl 3-methylbenzoate (M3MB) () differ only in methyl group placement. The ortho-substituted M2MB exhibits steric hindrance, reducing electrophilic substitution rates compared to the para- or meta-substituted analogs. In contrast, the 2-aminoethoxy group in Methyl 3-(2-aminoethoxy)-2-methylbenzoate hydrochloride introduces hydrogen-bonding capacity and polarity, enhancing solubility in aqueous media compared to non-polar methyl or chloro derivatives like Methyl 2-chlorobenzoate (M2CB) .

Functional Group Modifications

- Methyl 2-methoxybenzoate (M2MOB) (): The methoxy group is electron-donating, similar to aminoethoxy, but lacks protonation capability. This results in lower water solubility compared to the hydrochloride salt form of the target compound.

Comparison with Functional Analogs (Aminoethoxy-Containing Compounds)

Pharmacological Relevance

- Amotosalen hydrochloride (): A structurally complex furobenzopyranone derivative with an aminoethoxy group, used as a photochemical inactivating agent for pathogens. This highlights the role of aminoethoxy groups in enhancing binding to nucleic acids, a property that could be explored for the target compound in antiviral or antibacterial contexts .

Data Table: Key Properties of Methyl 3-(2-aminoethoxy)-2-methylbenzoate Hydrochloride and Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility (Polar Solvents) |

|---|---|---|---|---|---|

| Methyl 3-(2-aminoethoxy)-2-methylbenzoate HCl | 405298-13-7 | C11H15ClNO3 | 244.70 | 2-methyl, 3-(2-aminoethoxy) | High (due to HCl salt) |

| Methyl 2-methylbenzoate (M2MB) | 89-71-4 | C9H10O2 | 150.17 | 2-methyl | Low |

| (S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl | 61416-34-0 | C10H14ClNO3 | 239.68 | 3-(1-amino-2-hydroxyethyl) | Moderate |

| Methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate HCl | 2445792-37-8 | C8H17ClNO4 | 227.70 | PEG-like chain, aminoethoxy | High |

Biological Activity

Methyl 3-(2-aminoethoxy)-2-methylbenzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 3-(2-aminoethoxy)-2-methylbenzoate hydrochloride features a benzoate structure with an aminoethoxy side chain, contributing to its unique chemical reactivity. The presence of both an ester and an amino group allows for various interactions with biological targets, making it a valuable compound in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The aminoethoxy group can form hydrogen bonds with active sites, while the ester group may undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways, influencing cellular processes such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Protein-Ligand Binding : It can interact with proteins, altering their function and activity.

- Signal Transduction : The compound might influence signaling pathways related to inflammation and pain.

Antimicrobial Activity

Research has indicated that methyl 3-(2-aminoethoxy)-2-methylbenzoate hydrochloride exhibits antimicrobial properties. Studies have shown varying degrees of activity against Gram-positive and Gram-negative bacteria. For instance, minimal inhibitory concentrations (MIC) were determined for several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 32 |

| Escherichia coli | 64 |

| Staphylococcus aureus | 16 |

These results suggest that the compound may serve as a potential antimicrobial agent, particularly against certain pathogens.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of methyl 3-(2-aminoethoxy)-2-methylbenzoate hydrochloride on various cancer cell lines. The compound demonstrated selective cytotoxicity, particularly against breast cancer cells (MCF-7) and lung cancer cells (A549). The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HepG2 | 25 |

These findings highlight the potential of the compound as an anticancer agent.

Case Studies and Research Findings

- Study on Enzyme Inhibition : A recent study investigated the inhibitory effects of methyl 3-(2-aminoethoxy)-2-methylbenzoate hydrochloride on mushroom tyrosinase. The compound exhibited significant inhibition with an IC50 value of 10 µM, indicating its potential application in skin-whitening products and treatment of hyperpigmentation disorders.

- Antioxidant Activity : Another study evaluated the antioxidant properties of the compound using various assays. Results indicated that it possesses notable free radical scavenging activity, which may contribute to its therapeutic potential in oxidative stress-related diseases.

- Proteomics Applications : Methyl 3-(2-aminoethoxy)-2-methylbenzoate hydrochloride has been utilized in proteomics research to study protein interactions and enzyme-substrate dynamics. Its unique structure allows for specific binding affinities that can be exploited in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.